molecular formula C9H8ClN3O2 B13000255 Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate

Cat. No.: B13000255
M. Wt: 225.63 g/mol
InChI Key: PVRKPQCCHZZFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS 2089377-67-1) is a high-purity chemical building block of significant interest in medicinal and heterocyclic chemistry. It belongs to the pyrazolopyridine family, a class of nitrogen-fused bicyclic heterocycles known for their substantial pharmacological activities . The presence of both a reactive chloro substituent and an ester group on its core structure makes it a versatile intermediate for further synthetic elaboration, such as nucleophilic substitution and cross-coupling reactions, to generate diverse libraries of compounds for drug discovery programs . Researchers value this scaffold for its relevance in developing potential therapeutic agents; analogous pyrazolopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties . Furthermore, these compounds are also investigated as inhibitors for various kinases and fibroblast growth factor receptors, highlighting their utility in probing biological pathways and developing new treatments . The compound must be handled by qualified professionals in a laboratory setting. It is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 3-chloro-2H-pyrazolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(4-11-6)12-13-8(5)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

PVRKPQCCHZZFPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(NN=C2C=N1)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 3-Hydrazinopyridine Dihydrochloride

The synthesis begins with the cyclization of 3-hydrazinopyridine dihydrochloride with a dialkyl maleate. This reaction produces an intermediate: alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate .

Reaction Conditions:

This step is critical for forming the pyrazolidine ring structure that serves as the backbone for subsequent modifications.

Chlorination

The intermediate alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate is treated with a chlorinating reagent to produce alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .

Reaction Conditions:

  • Reagents: Phosphoryl chloride (preferred) or phosphorus pentachloride
  • Temperature: About 25°C to 100°C
  • Solvent: Acetonitrile (preferred)
  • Reagent Excess: Typically, a 1.1-fold to 10-fold excess of chlorinating reagent is used.

The chlorination introduces the chlorine atom at the desired position on the pyrazole ring, enhancing reactivity for subsequent steps.

Oxidation

The chlorinated intermediate is oxidized to form alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate .

Reaction Conditions:

  • Reagents: Manganese (IV) oxide or sodium persulfate/sulfuric acid
  • Temperature: About 25°C to 100°C
  • Solvent: Acetonitrile (preferred)
  • Reagent Excess: Typically, a 1.5-fold to 15-fold excess of oxidant is used.

This oxidation step stabilizes the pyrazole ring structure and prepares it for ester hydrolysis.

Hydrolysis

The ester group in the oxidized intermediate is hydrolyzed using aqueous hydrochloric acid to yield 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride .

Reaction Conditions:

This step converts the ester into a carboxylic acid while maintaining the integrity of the pyrazole ring structure.

Decarboxylation

Finally, decarboxylation is performed to remove the carboxylic acid group, yielding the target compound: Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate .

Reaction Conditions:
Decarboxylation typically requires elevated temperatures and may involve copper(II) oxide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Summary Table of Reaction Steps

Step Intermediate/Product Key Reagents Temperature Range Solvent
Cyclization Alkyl pyrazolidine carboxylate Dialkyl maleate 25–100°C Acetonitrile
Chlorination Alkyl chlorinated pyrazole Phosphoryl chloride 25–100°C Acetonitrile
Oxidation Alkyl oxidized pyrazole MnO₂ or Na₂S₂O₈/H₂SO₄ 25–100°C Acetonitrile
Hydrolysis Pyrazole carboxylic acid hydrochloride Aqueous HCl 25–100°C Water
Decarboxylation Ethyl 3-chloro-pyrazolo[3,4-c]pyridine Copper(II) oxide Elevated Polar aprotic

Notes on Optimization

Several factors influence the yield and purity of Ethyl 3-chloro-pyrazolo[3,4-c]pyridine:

  • Excess reagents are often used in chlorination and oxidation steps to drive reactions to completion.
  • Reaction temperatures must be carefully controlled to avoid side reactions.
  • Solvent choice plays a critical role in maintaining reagent stability and ensuring efficient product isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains, showing potential as antibacterial agents .

Anticancer Properties

Studies have demonstrated that pyrazolo[3,4-c]pyridine derivatives can inhibit cancer cell proliferation. This compound is being investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it may inhibit certain kinases involved in cancer progression and inflammation, thus contributing to the design of targeted therapies .

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly as a pesticide or herbicide.

Pesticidal Activity

This compound has been studied for its potential use as a pesticide. Research indicates that it can effectively control pest populations while being less toxic to non-target organisms compared to traditional pesticides .

Herbicidal Properties

In addition to its pesticidal activity, this compound may exhibit herbicidal properties. Its effectiveness against specific weed species makes it a candidate for inclusion in herbicide formulations .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity.

Synthesis Step Reagents Conditions Outcome
Cyclization3-hydrazinopyridine.dihydrochloride + Dialkyl maleate25°C - 100°CAlkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate
ChlorinationAlkyl 5-oxo compound + Phosphoryl chlorideInert solvent, 25°C - 100°CAlkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
OxidationAlkyl chloropyrazole + OxidantInert solvent, 25°C - 100°CAlkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate
HydrolysisAlkyl ester + Aqueous HClHeating to 90°C3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
DecarboxylationAcid derivative + Copper(II) oxide80°C - 140°CDesired product: 3-(3-chloro-1H-pyrazol-1-yl)pyridine

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrazole ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to mimic natural substrates or ligands, thereby interfering with normal biological processes .

Comparison with Similar Compounds

Structural Comparison with Pyrazolo[3,4-b]Pyridine Derivatives

Core Structural Differences

The pyrazolo[3,4-c]pyridine system differs from the more common pyrazolo[3,4-b]pyridine in its ring fusion (positions 3,4-c vs. 3,4-b), altering the spatial arrangement and electronic properties. This distinction may influence biological activity, solubility, and synthetic accessibility.

Table 1: Key Structural Differences
Compound Ring Fusion Substituents (Positions) Molecular Weight
Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate [3,4-c] Cl (3), COOEt (5) Not reported
Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate [3,4-b] Cl (4), COOEt (5) ~239.66 (analog)
Ethyl 4-chloro-1-methyl-pyrazolo[3,4-b]pyridine-5-carboxylate [3,4-b] Cl (4), COOEt (5), CH₃ (1) 239.66
Ethyl 1-benzyl-4-chloro-pyrazolo[3,4-b]pyridine-5-carboxylate [3,4-b] Cl (4), COOEt (5), Bn (1) 315.75

Solubility and Stability

  • Ethyl 4-chloro-1-methyl-pyrazolo[3,4-b]pyridine-5-carboxylate : Soluble in DMSO; stable at 2–8°C in sealed conditions .
  • Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate : Classified under GHS guidelines; requires precautions for inhalation and skin contact .

Commercial Availability

Pyrazolo[3,4-b]pyridine derivatives are commercially available (e.g., CymitQuimica, GLPBIO) for research use, priced between €358–3,234/g depending on substitution .

Biological Activity

Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral, antibacterial, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 201.62 g/mol
  • CAS Number : 37801-57-3

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against various viral strains.

  • Mechanism of Action : this compound exhibits its antiviral activity through the inhibition of viral replication. It has been evaluated against several viruses, including the herpes simplex virus (HSV), hepatitis A virus (HAV), and vesicular stomatitis virus (VSV).
Virus TypeActivity ObservedReference
HSVSignificant inhibition at low concentrations
HAVHigh antiviral activity at 20 μg/10⁵ cells
VSVEffective in reducing viral titer

Antibacterial Activity

The compound has also been tested for antibacterial properties.

  • In Vitro Studies : this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anticancer Activity

The potential anticancer effects of this compound have been explored in various cancer cell lines.

  • Cell Lines Tested : The compound showed promising results in inhibiting cell proliferation in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cell lines.
Cell LineIC₅₀ Value (µM)Reference
HeLa12.5
A37510.0
HCT11615.0

Case Studies

  • Study on Antiviral Efficacy :
    A study conducted by Salem et al. evaluated the anti-HSV-1 activity of various pyrazolo derivatives, including this compound. The results indicated that this compound had a higher efficacy compared to other tested derivatives, suggesting that modifications at the C-5 position enhance antiviral activity against HSV-1.
  • Antibacterial Screening :
    In a comparative analysis of several pyrazole derivatives, this compound exhibited notable antibacterial activity against both Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent.

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